![molecular formula C9H14O2 B589496 [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) CAS No. 144072-15-1](/img/no-structure.png)

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

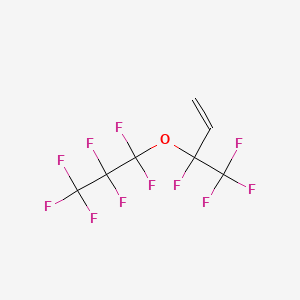

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI), also known as BCPE, is a bicyclic compound that has gained attention due to its potential as a building block for drug discovery. This compound has been studied for its unique chemical properties and has shown promise in various scientific research applications.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

The study on bromophenol derivatives with cyclopropyl moiety demonstrated the synthesis of compounds from the reaction of methyl isoeugenol with ethyl diazoacetate. This research contributed to the understanding of cyclopropane ring-opening reactions and the development of new compounds with potential inhibitory effects on enzymes related to diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Plant Biology and Agronomy

Research on 1-aminocyclopropane-1-carboxylic acid (ACC) , a structural analog to the compound of interest, has provided insights into its role as an ethylene precursor in plants. ACC's involvement in plant development, stress responses, and its transport and metabolism within plant systems have been extensively studied, illustrating the complex regulation of ethylene biosynthesis and its significant impact on agricultural practices (Vanderstraeten & Van Der Straeten, 2017).

Enzymatic Reactions and Biochemistry

The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates highlight the chemical versatility and potential applications of cyclopropane derivatives in creating new polymeric materials with desirable properties. Such studies pave the way for innovations in materials science and engineering (Drujon et al., 1993).

Environmental and Stress Physiology

The work on 1-aminocyclopropane-1-carboxylic acid deaminase producing beneficial rhizobacteria illustrates the potential of leveraging microbial interactions to enhance plant growth under stress conditions, offering strategies for improving crop resilience to drought and salt stress. This research suggests practical agronomic applications in enhancing bioethanol production, emphasizing the interconnectedness of microbial processes and plant physiology in sustainable agriculture (Tiwari et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for [1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopropane", "Ethyl diazoacetate", "Copper(I) chloride", "Sodium iodide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Cyclopropane is reacted with ethyl diazoacetate in the presence of copper(I) chloride to form the corresponding cyclopropane carboxylic acid ethyl ester.", "Step 2: The cyclopropane carboxylic acid ethyl ester is treated with sodium iodide in acetone to form the corresponding cyclopropane carboxylic acid.", "Step 3: The cyclopropane carboxylic acid is then reacted with hydrochloric acid to form the corresponding cyclopropane carboxylic acid hydrochloride salt.", "Step 4: The cyclopropane carboxylic acid hydrochloride salt is treated with sodium hydroxide to form the free acid.", "Step 5: The free acid is esterified with ethanol in the presence of sulfuric acid to form the ethyl ester.", "Step 6: The ethyl ester is purified by recrystallization from ethanol and diethyl ether.", "Step 7: The trans isomer is obtained by treating the crude product with acetic acid and sodium bicarbonate." ] } | |

Número CAS |

144072-15-1 |

Fórmula molecular |

C9H14O2 |

Peso molecular |

154.209 |

Nombre IUPAC |

ethyl (1R,2S)-2-cyclopropylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)8-5-7(8)6-3-4-6/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |

Clave InChI |

PSFHNXQFRCLLFX-JGVFFNPUSA-N |

SMILES |

CCOC(=O)C1CC1C2CC2 |

Sinónimos |

[1,1-Bicyclopropyl]-2-carboxylicacid,ethylester,trans-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

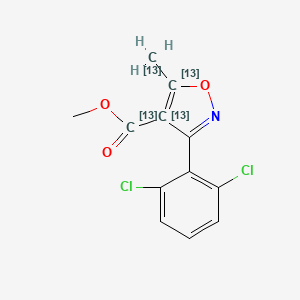

![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)

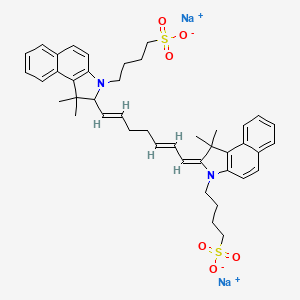

![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)